4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate
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Overview
Description
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-, dimethyl ester: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by two benzene rings connected at the 1,1’ positions, with carboxylic acid groups at the 4,4’ positions, and methyl ester groups attached to these carboxylic acids. The compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-, dimethyl ester typically involves the esterification of [1,1’-Biphenyl]-4,4’-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the continuous feeding of [1,1’-Biphenyl]-4,4’-dicarboxylic acid and methanol into the reactor, along with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions:
Esterification: The compound can undergo esterification reactions to form various ester derivatives.
Hydrolysis: The methyl ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Substitution Reactions: The biphenyl core can undergo electrophilic substitution reactions, similar to benzene.
Common Reagents and Conditions:
Esterification: Methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: [1,1’-Biphenyl]-4,4’-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Employed in the preparation of catalysts for various organic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug development due to its biphenyl structure, which is common in many biologically active compounds.
Industry:
Materials Science: Used in the production of polymers and other materials with specific properties.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-, dimethyl ester is primarily related to its ability to undergo various chemical reactions. The biphenyl core can participate in electrophilic substitution reactions, while the ester groups can be hydrolyzed or further esterified. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: The parent compound without the methyl ester groups.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester: Similar compound with both carboxylic acid groups esterified.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-: Similar compound with a methyl group on one of the carboxylic acids.
Uniqueness: The presence of both methyl ester groups in [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-methyl-, dimethyl ester makes it more reactive in esterification and hydrolysis reactions compared to its parent compound. This unique structure allows for specific applications in organic synthesis and materials science.
Properties
CAS No. |
525362-15-6 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)-3-methylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-10-14(17(19)21-3)8-9-15(11)12-4-6-13(7-5-12)16(18)20-2/h4-10H,1-3H3 |
InChI Key |
XYHQHSLMHJJXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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